![molecular formula C17H17N3O4 B2819922 N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide CAS No. 930035-09-9](/img/structure/B2819922.png)
N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide
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Description
“N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules . It has been incorporated in a wide range of therapeutically interesting drugs .Scientific Research Applications
Anticancer Activity
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides . These compounds showed prominent activity against both MCF-7 and A549 cancer cell lines .
Antinarcotic Activity
3,4,5-trimethoxyphenyl acrylamides have been synthesized and evaluated for their antinarcotic activity . These compounds exhibited strong inhibitory effects on the morphine withdrawal syndrome in mice due to their high binding affinities with serotonergic 5-HT 1A receptors .
Interaction with Endocannabinoid System
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, a synthetic compound similar to N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide, has been studied for its ability to interact with the endocannabinoid system. This system is involved in regulating a variety of physiological processes, including pain, mood, and appetite.
Antidepressant-like Effects
Analogues of 3,4,5-trimethoxycinnamic acids have been found to have antidepressant-like effects as well as sedative activity through suppression of norepinephrine in the locus coeruleus .
Anti-inflammatory and Antiviral Efficacy
A number of structurally diverse glucosidase inhibitors, including derivatives of cinnamic acid, have exhibited potent anti-inflammatory and antiviral efficacy with little toxicity or few side effects .
Antioxidant Agents
Hydroxylated or methoxylated derivatives of methoxycinnamic acid have been used as antioxidant agents .
properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-22-13-8-10(9-14(23-2)16(13)24-3)18-17(21)15-11-6-4-5-7-12(11)19-20-15/h4-9H,1-3H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMFRDRKKTTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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